N-(4-methoxynaphthalen-1-yl)-2-(methylthio)benzamide
Description
N-(4-Methoxynaphthalen-1-yl)-2-(methylthio)benzamide is a benzamide derivative featuring a naphthalene core substituted with a methoxy group at the 4-position and a methylthio group at the 2-position of the benzamide moiety. This compound combines aromatic and sulfur-containing functional groups, which may enhance its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity.
Properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-22-17-12-11-16(13-7-3-4-8-14(13)17)20-19(21)15-9-5-6-10-18(15)23-2/h3-12H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKHFMLBTDSCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxynaphthalen-1-yl)-2-(methylthio)benzamide typically involves the following steps:
Formation of 4-methoxynaphthalen-1-ylamine: This can be achieved by nitration of 4-methoxynaphthalene followed by reduction of the nitro group to an amine.
Acylation Reaction: The 4-methoxynaphthalen-1-ylamine is then reacted with 2-(methylthio)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxynaphthalen-1-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted naphthalenes.
Scientific Research Applications
N-(4-methoxynaphthalen-1-yl)-2-(methylthio)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-methoxynaphthalen-1-yl)-2-(methylthio)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylthio groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
N-(4-Methoxynaphthalen-1-yl)-2-(methylthio)benzamide vs. N-(4-(Methylthio)phenyl)benzamide (3a, )
- Structural Differences : The target compound contains a methoxynaphthalene group, whereas 3a has a simpler 4-methylthiophenyl substituent.
- The methylthio group in both compounds may increase lipophilicity, but the naphthalene system could reduce solubility .
This compound vs. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )
- Structural Differences : Rip-B has a dimethoxyphenethyl chain instead of a methoxynaphthalene group.
- Impact : The ethyl linker in Rip-B may confer conformational flexibility, whereas the rigid naphthalene ring in the target compound could restrict rotation, favoring selective interactions with planar binding sites (e.g., enzyme active sites) .
This compound vs. THHEB ()
- Structural Differences : THHEB has multiple hydroxyl groups, while the target compound features methoxy and methylthio groups.
- Impact : Hydroxyl groups in THHEB contribute to antioxidant activity via radical scavenging, whereas the less polar substituents in the target compound may prioritize membrane permeability over antioxidant effects .
Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | ~3.5 | <0.1 (aqueous) | ~180–190 (est.) |
| N-(4-(Methylthio)phenyl)benzamide | 2.8 | 0.5 | 220–222 |
| THHEB | 1.2 | >10 | 215–216 |
Key Observations :
Anticancer Potential
- Sigma Receptor Targeting: Benzamides like [125I]PIMBA () bind sigma receptors in prostate cancer cells.
- Thiazolidinone Derivatives: Compounds in with methylthio groups exhibit antimicrobial and anticancer activity. The target compound’s sulfur moiety may similarly enhance cytotoxicity .
Diagnostic Imaging
Antioxidant Activity
- THHEB vs. Target Compound: While THHEB’s hydroxyl groups enable potent radical scavenging (IC50 = 22.8 μM for DPPH), the target compound’s non-polar substituents likely shift its bioactivity toward non-antioxidant pathways .
Biological Activity
N-(4-methoxynaphthalen-1-yl)-2-(methylthio)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Aromatic amide group : Characterized by the presence of a carbonyl (C=O) linked to a nitrogen atom (N).
- Methoxy substituent : Located on the naphthalene ring, enhancing its lipophilicity.
- Methylthio group : Contributes to the compound's unique reactivity and biological activity.
The molecular formula is , with a molecular weight of approximately 285.39 g/mol.
Antiviral Properties
Recent studies have highlighted the antiviral potential of benzamide derivatives, including this compound. Research indicates that compounds in this class can enhance intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication, particularly for Hepatitis B virus (HBV) and other viruses such as HIV and HCV .
Antimicrobial Effects
The compound has demonstrated significant antimicrobial activity. Its mechanism appears to involve the inhibition of bacterial enzymes critical for cell wall synthesis, which is common among many thiazole derivatives. The presence of the methylthio group may enhance this activity by increasing the compound's ability to penetrate bacterial membranes.
Anti-inflammatory Activity
This compound has also shown promise in modulating inflammatory pathways. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various cellular models. The specific pathways involved are still under investigation, but early results indicate potential applications in treating inflammatory diseases.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound's structural features allow it to bind effectively to enzymes involved in viral replication and bacterial cell wall synthesis.
- Cell Signaling Modulation : It may influence signaling pathways related to inflammation and immune response, although further studies are required to elucidate these mechanisms fully.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Antiviral (HBV) | Increased A3G levels |
| 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol | Photophysical properties | Used in optoelectronics |
| Benzothiazole carboxamides | Antimycobacterial | Significant activity against Mycobacterium spp. |
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound:
- Antiviral Screening : A study screened various benzamide derivatives against HBV, revealing that certain modifications significantly enhance antiviral activity. The specific role of the methoxy and methylthio groups was noted as crucial for efficacy .
- Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to established antibiotics.
- Inflammation Models : In cellular models simulating inflammatory conditions, this compound effectively reduced cytokine levels, suggesting potential therapeutic applications for inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for N-(4-methoxynaphthalen-1-yl)-2-(methylthio)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling a methoxynaphthalene amine to a methylthio-substituted benzoyl chloride. Key steps include:
- Amide bond formation : Use coupling agents like DCC/DMAP to enhance yield and purity .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates .
- Temperature control : Reflux conditions (80–120°C) are critical for cyclization or thioether formation .
Table 1 : Comparison of Reaction Yields Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| DCC/DMAP | DMF | 80 | 72 | 95 | |
| EDCI/HOBt | THF | 25 | 58 | 88 | |
| None | Toluene | 110 | 35 | 78 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, the methoxy group ( 3.8–4.0 ppm) and methylthio ( 2.5 ppm) are diagnostic .
- Mass Spectrometry (HR-MS) : Accurately determines molecular weight (e.g., [M+H]+ = 368.12 g/mol) and fragmentation patterns .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological activities have been reported for structurally similar benzamide derivatives?
- Methodological Answer :
- Anticancer activity : Analogous compounds (e.g., benzothiazole derivatives) inhibit cancer cell lines (IC = 1.5–5 µM) via p53 stabilization .
- Antimicrobial effects : Methylthio-substituted benzamides show MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Enzyme inhibition : Derivatives target kinases (e.g., EGFR) with sub-micromolar K values .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular docking : Predict binding affinities to targets like p53 or EGFR using software (AutoDock, Schrödinger). For example, the methoxynaphthalene group may occupy hydrophobic pockets .
- QSAR modeling : Correlate substituent electronegativity or steric bulk with activity. Methylthio groups enhance lipophilicity (clogP = 3.2) and membrane permeability .
Q. What strategies resolve contradictions in reported biological data for similar compounds?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., Colo205 for anticancer studies) and control compounds (e.g., doxorubicin) .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to explain variability in in vivo efficacy .
Q. How does the methylthio group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Mechanistic studies : The methylthio group acts as a leaving group in SN2 reactions. For example, substitution with amines yields secondary amides (85% yield in DMSO at 60°C) .
- Kinetic analysis : Monitor reaction progress via TLC or HPLC to determine rate constants ( min) .
Q. What formulation challenges arise due to the compound’s solubility profile?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
